![molecular formula C18H18N2O2S2 B2573486 N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-2-phenyl-1,3-thiazole-4-carboxamide CAS No. 2097926-19-5](/img/structure/B2573486.png)
N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-2-phenyl-1,3-thiazole-4-carboxamide
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Overview
Description
The compound is a complex organic molecule that contains functional groups such as hydroxy, methyl, thiophene, phenyl, thiazole, and carboxamide . These functional groups are common in many biologically active compounds and materials science applications .
Synthesis Analysis
While specific synthesis methods for this compound were not found, thiophene derivatives are typically synthesized through condensation reactions such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . These involve reactions between sulfur, α-methylene carbonyl compounds, and α-cyano esters .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. Thiophene is a five-membered ring with one sulfur atom . The thiazole group is a heterocyclic compound that also contains a five-membered ring, with one sulfur atom and one nitrogen atom .
Chemical Reactions Analysis
The compound might undergo various chemical reactions depending on the conditions and reagents used. For instance, thiophene derivatives can undergo [2 + 2+1] cyclization .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For instance, 2-Hydroxy-2-methylpropiophenone, a related compound, has a density of 1.077 g/mL at 25 °C .
Mechanism of Action
Target of Action
The primary target of N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-2-phenyl-1,3-thiazole-4-carboxamide is the serotonin and norepinephrine reuptake systems . These systems play a crucial role in regulating mood and are often the target of antidepressant drugs .
Mode of Action
N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-2-phenyl-1,3-thiazole-4-carboxamide acts as a dual inhibitor of serotonin and norepinephrine reuptake . By inhibiting the reuptake of these neurotransmitters, the compound increases their availability in the synaptic cleft, enhancing neurotransmission and leading to improved mood .
Biochemical Pathways
The biochemical pathways affected by N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-2-phenyl-1,3-thiazole-4-carboxamide are primarily those involving serotonin and norepinephrine . By inhibiting the reuptake of these neurotransmitters, the compound can affect various downstream effects, such as mood regulation .
Pharmacokinetics
The compound’s ability to inhibit serotonin and norepinephrine reuptake suggests it may have good bioavailability
Result of Action
The molecular and cellular effects of N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-2-phenyl-1,3-thiazole-4-carboxamide’s action are primarily related to its inhibition of serotonin and norepinephrine reuptake . This can lead to increased availability of these neurotransmitters in the synaptic cleft, resulting in enhanced neurotransmission and improved mood .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-2-phenyl-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S2/c1-18(22,9-13-7-8-23-10-13)12-19-16(21)15-11-24-17(20-15)14-5-3-2-4-6-14/h2-8,10-11,22H,9,12H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJWHMJDKCFPPJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC=C1)(CNC(=O)C2=CSC(=N2)C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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